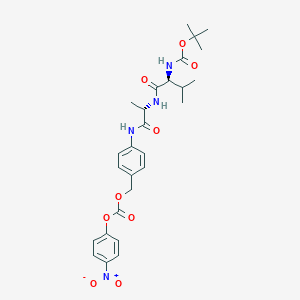
Boc-Val-Ala-PAB-PNP
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-Val-Ala-PAB-PNP is a cleavable peptide linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is designed to facilitate the targeted delivery and release of therapeutic agents within the body. The Val-Ala dipeptide sequence in this compound is specifically cleaved by the enzyme Cathepsin B, which is present in the lysosome, ensuring that the ADC payload is released only within the target cell .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Val-Ala-PAB-PNP involves several steps, starting with the protection of the amino acids valine and alanine with a tert-butoxycarbonyl (Boc) group. The protected amino acids are then coupled to form the dipeptide Boc-Val-Ala. This dipeptide is subsequently linked to a para-aminobenzyl (PAB) spacer, which is further connected to a p-nitrophenyl (PNP) group. The final product, this compound, is obtained through a series of coupling reactions and purification steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification are common practices in industrial settings .
化学反应分析
Types of Reactions
Boc-Val-Ala-PAB-PNP undergoes several types of chemical reactions, including:
Cleavage Reactions: The Val-Ala dipeptide sequence is cleaved by Cathepsin B, releasing the ADC payload within the lysosome.
Deprotection Reactions: The Boc group can be removed under acidic conditions to expose the free amine group.
Common Reagents and Conditions
Cleavage Reactions: Typically occur in the presence of Cathepsin B within the lysosome.
Deprotection Reactions: Use of mild acidic conditions, such as trifluoroacetic acid (TFA), to remove the Boc group.
Major Products Formed
Cleavage Reactions: Release of the therapeutic payload from the ADC.
Deprotection Reactions: Formation of the free amine group.
科学研究应用
Boc-Val-Ala-PAB-PNP is widely used in the development of ADCs for targeted cancer therapy. Its ability to release the therapeutic payload specifically within the lysosome makes it an important component in ADC design. The compound is also used in research to study the stability and release mechanisms of peptide linkers in various biological environments .
作用机制
The mechanism of action of Boc-Val-Ala-PAB-PNP involves the specific cleavage of the Val-Ala dipeptide sequence by Cathepsin B within the lysosome. This cleavage releases the therapeutic payload from the ADC, allowing it to exert its cytotoxic effects on the target cells. The PNP group can be substituted by amine-bearing molecules, enhancing the versatility of the compound in ADC design .
相似化合物的比较
Similar Compounds
Valine-Citrulline (Val-Cit) Linker: Another commonly used cleavable linker in ADCs, recognized by Cathepsin B.
Phenylalanine-Lysine (Phe-Lys) Linker: Used in ADCs for its stability and release properties.
Uniqueness of Boc-Val-Ala-PAB-PNP
This compound is unique due to its specific cleavage by Cathepsin B and its stability in human plasma. This ensures that the therapeutic payload is released only within the target cells, minimizing off-target effects and enhancing the efficacy of the ADC .
属性
IUPAC Name |
[4-[[(2S)-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O9/c1-16(2)22(30-25(34)40-27(4,5)6)24(33)28-17(3)23(32)29-19-9-7-18(8-10-19)15-38-26(35)39-21-13-11-20(12-14-21)31(36)37/h7-14,16-17,22H,15H2,1-6H3,(H,28,33)(H,29,32)(H,30,34)/t17-,22-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJUTVVCCBCEIY-JTSKRJEESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
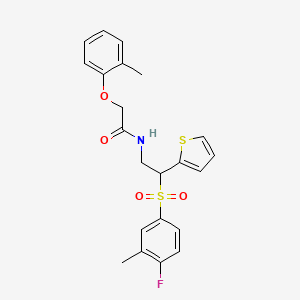
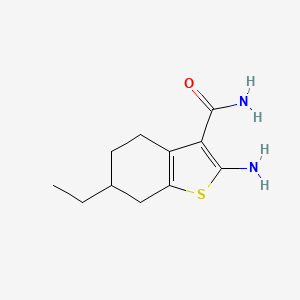

![2-(3,4-Dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetonitrile](/img/structure/B2702005.png)
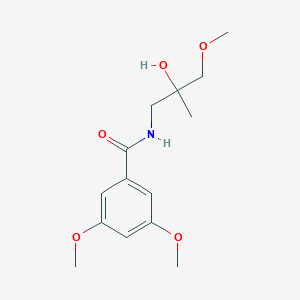
![1-(2-oxo-2-(p-tolyl)ethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2702007.png)
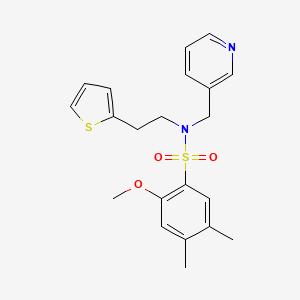
![3-[5-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1H-pyrazol-1-yl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B2702010.png)
![(3,4-dimethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2702011.png)

![N'-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2702014.png)
![9-cyclohexyl-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2702015.png)
![5-(5-Hydroxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid](/img/structure/B2702019.png)
![7',8-diethoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione](/img/structure/B2702021.png)
